3-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one
Description
The compound 3-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a heterocyclic molecule featuring a quinazolinone core fused with a 1,3-oxazole moiety via a methylsulfanyl linker. Quinazolinones are pharmacologically significant due to their diverse biological activities, including analgesic, antimicrobial, and anticancer properties . The structural uniqueness of this compound lies in the substitution pattern:
- Position 2: A sulfanyl group bridges the quinazolinone core to a 5-methyl-2-phenyl-1,3-oxazol-4-ylmethyl substituent.
- Position 3: A methyl group enhances steric and electronic effects.
This configuration may influence its physicochemical properties (e.g., solubility, stability) and biological interactions compared to simpler quinazolinone derivatives.
Properties
IUPAC Name |
3-methyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-13-17(21-18(25-13)14-8-4-3-5-9-14)12-26-20-22-16-11-7-6-10-15(16)19(24)23(20)2/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJYBPSYHWQRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 303.39 g/mol. The structure features a quinazolinone core linked to an oxazole moiety via a sulfanyl group, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the oxazole ring followed by the introduction of the sulfanyl group and subsequent cyclization to form the quinazolinone structure. Specific reaction conditions such as temperature, solvent choice, and catalysts can significantly influence yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that This compound exhibits notable antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate strong activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.25 |
| Pseudomonas aeruginosa | 62.5 |
These results suggest that the compound may serve as a lead for developing new antibacterial agents.
Anti-inflammatory Activity
In vitro assays have shown that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures stimulated with lipopolysaccharides (LPS). The anti-inflammatory effects were quantified using ELISA assays, demonstrating a significant reduction in cytokine levels compared to untreated controls.
Anticancer Activity
Preliminary studies indicate that This compound exhibits cytotoxic effects against various cancer cell lines including breast cancer (MCF7) and lung cancer (A549). The IC50 values ranged from 10 to 25 µM, indicating potential as an anticancer agent.
Case Studies
A recent case study involving this compound focused on its effectiveness in combination therapy with standard chemotherapeutic agents. The results indicated enhanced cytotoxicity when used alongside doxorubicin in breast cancer models, suggesting a synergistic effect that warrants further investigation.
Comparison with Similar Compounds
Comparison with Similar Quinazolinone Derivatives
Structural Analogues and Substituent Effects
Key structural analogs and their differences are summarized below:
Key Observations:
Electron-withdrawing groups (e.g., Cl in ) may reduce solubility but enhance receptor binding affinity in certain contexts. Methoxy groups (e.g., in ) improve solubility and metabolic stability due to increased polarity.
The methyl-oxazolylmethyl linker in the target compound provides rigidity, which may favor selective interactions with biological targets.
Pharmacological and Physicochemical Properties
Analgesic Activity
- 3-(3-Methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one () demonstrated significant analgesic activity with an ED₅₀ of 12 mg/kg in murine models, attributed to its methoxy-phenyl group enhancing CNS penetration.
- The target compound ’s oxazole moiety may modulate opioid or COX-2 pathways, but experimental data are currently lacking.
Melting Points and Stability
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
